Acetylsalicylic acid acyl-beta-D-glucuronide

Description

BenchChem offers high-quality Acetylsalicylic acid acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetylsalicylic acid acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

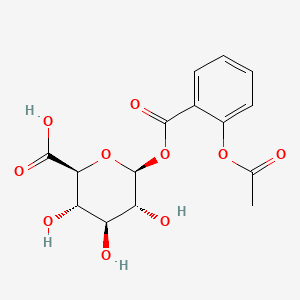

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJPVKQXMOFZPM-HJHSNUOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652420 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24719-72-0 |

Source

|

| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Metabolite: A Technical Guide to the Discovery, Isolation, and Characterization of Aspirin's Acyl Glucuronide

Foreword: The Challenge of Reactive Metabolites

In the landscape of drug metabolism, the journey of a xenobiotic through the body is a story of biochemical transformation. While many metabolic pathways lead to detoxification and excretion, some produce transient, reactive intermediates that pose significant analytical challenges and toxicological questions. The story of aspirin (acetylsalicylic acid) and its acyl glucuronide metabolite is a prime example of this paradigm. This guide provides an in-depth technical exploration into the discovery, isolation, and structural elucidation of salicyl acyl glucuronide (SAG), a key, yet chemically labile, metabolite of salicylic acid. We will delve into the scientific rationale behind the chosen methodologies, offering a blueprint for researchers and drug development professionals navigating the complex world of reactive drug metabolites.

The Metabolic Fate of Aspirin: A Prelude to Discovery

Upon oral administration, aspirin is rapidly hydrolyzed by esterases in the gastrointestinal mucosa, blood, and liver to its primary active metabolite, salicylic acid (SA).[1] Salicylic acid then undergoes extensive phase II metabolism. While conjugation with glycine to form salicyluric acid is a major route, another crucial pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This process yields two main glucuronide conjugates: the salicyl phenolic glucuronide (SAPG) and the salicyl acyl glucuronide (SAG).[2] The formation of SAG involves the attachment of glucuronic acid to the carboxyl group of salicylic acid, forming an ester linkage.[3]

It is this ester linkage that defines the chemical personality of SAG: it is inherently unstable and prone to chemical reactions that complicated its initial discovery and continue to pose challenges for its quantitative analysis.[4][5]

The Discovery Paradigm: Unmasking a Transient Intermediate

The identification of SAG was not a straightforward discovery but rather a process of meticulous analytical deduction. Early studies of aspirin metabolism could account for a significant portion of the administered dose through known metabolites like salicylic acid, salicyluric acid, and gentisic acid. However, a fraction remained elusive. The hypothesis of a glucuronide conjugate was logical, given the prevalence of this metabolic pathway for carboxylic acids. The core challenge, however, lay in isolating a compound that readily degrades under neutral or alkaline conditions.[6]

The discovery and subsequent isolation were predicated on two key principles:

-

Stabilization of the Analyte: Preventing the degradation of the target molecule from the moment of sample collection.

-

Selective Separation and Detection: Employing chromatographic techniques with sufficient resolving power to separate the metabolite from a complex biological matrix and a detection method sensitive to its chemical properties.

The initial evidence for SAG's existence likely came from indirect methods. For instance, treating urine samples with β-glucuronidase would result in an increase in the concentration of salicylic acid, suggesting the presence of a glucuronide conjugate that was hydrolyzed by the enzyme.[2] Similarly, the lability of the metabolite to basic conditions pointed towards an ester linkage, characteristic of an acyl glucuronide.[7]

A Modern Protocol for the Isolation and Purification of Salicyl Acyl Glucuronide (SAG) from Human Urine

This protocol synthesizes modern analytical techniques to provide a robust workflow for the isolation of SAG. The causality behind each step is explained to provide a deeper understanding of the process.

Pre-analytical Phase: The Critical Importance of Sample Stabilization

Rationale: Salicyl acyl glucuronide is highly susceptible to hydrolysis and intramolecular acyl migration at physiological pH (pH 7.4).[4] To prevent its degradation, the biological sample must be stabilized immediately upon collection.

Protocol:

-

Urine Collection: Collect urine samples from subjects who have been administered a high dose of aspirin (e.g., 1.2 g).[7]

-

Immediate Acidification: Immediately after collection, adjust the pH of the urine to between 3.0 and 4.0 by adding a suitable acid, such as 1M hydrochloric acid or acetic acid, dropwise while monitoring with a pH meter.[8] This acidic environment significantly slows the rate of hydrolysis and acyl migration.

-

Low-Temperature Storage: If not processed immediately, store the stabilized urine samples at -80°C to further minimize degradation.

Extraction and Purification Workflow

Rationale: A multi-step purification process is required to isolate SAG from the complex urinary matrix, which contains numerous endogenous and exogenous compounds. The workflow is designed to first remove bulk impurities and then employ high-resolution chromatography for final purification.

Workflow Diagram:

Caption: Workflow for the isolation of Salicyl Acyl Glucuronide.

Detailed Protocol:

-

Initial Clean-up:

-

Thaw the stabilized urine samples on ice.

-

Centrifuge the samples at 4°C to pellet any precipitated proteins and cellular debris.

-

Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge. This step removes highly polar, water-soluble impurities while retaining SAG and other less polar metabolites.

-

Wash the cartridge with an acidic water/methanol mixture (e.g., 95:5 v/v) to remove remaining polar impurities.

-

Elute the retained compounds with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the HPLC mobile phase.

-

Inject the reconstituted sample onto a preparative reversed-phase C18 HPLC column.[7]

-

Use an isocratic or gradient mobile phase, such as methanol-acetonitrile-25 mM acetic acid, to achieve separation.[8]

-

Monitor the eluent using a UV detector at a wavelength of approximately 310 nm, where SAG has significant absorbance.[8]

-

Collect the fractions corresponding to the peak identified as SAG.

-

-

Purity Assessment and Final Preparation:

-

Analyze the collected fractions using an analytical HPLC system to assess purity.

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain the isolated SAG as a solid.

-

Structural Elucidation and Characterization

Once isolated, the structure of the purified compound must be unequivocally confirmed. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) provides structural information through controlled fragmentation of the molecule.

Expected Results for Salicyl Acyl Glucuronide (C13H14O9):

| Parameter | Expected Value | Rationale |

| Molecular Formula | C13H14O9 | Derived from salicylic acid (C7H6O3) and glucuronic acid (C6H8O6). |

| Monoisotopic Mass | 314.0638 Da | The precise mass of the most abundant isotopes. |

| MS/MS Fragmentation (Negative Ion Mode) | m/z 137 | Loss of the glucuronic acid moiety (177 Da), yielding the salicylate anion. |

| m/z 115 | A characteristic fragment of the glucuronic acid moiety. |

LC-MS/MS Protocol:

-

Sample Preparation: Dissolve a small amount of the isolated SAG in a suitable solvent (e.g., methanol/water).

-

Chromatography: Inject the sample into an LC-MS/MS system equipped with a reversed-phase column.

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode.

-

Acquire full scan spectra to determine the parent ion mass (m/z 313 in negative mode).

-

Perform a product ion scan on the parent ion to generate a fragmentation spectrum. The observation of a fragment at m/z 137 (corresponding to deprotonated salicylic acid) is strong evidence for the identity of SAG.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its precise structure and stereochemistry. For acyl glucuronides, ¹H NMR is particularly useful for monitoring the stability of the 1-β anomer and observing the process of acyl migration.[6]

Key ¹H NMR Spectral Features for the 1-β anomer of SAG:

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Anomeric Proton (H-1) | ~5.6 | Doublet | This is the most downfield proton on the glucuronic acid ring, due to being attached to two oxygen atoms. Its disappearance over time is a direct measure of the degradation of the 1-β anomer. |

| Salicylate Aromatic Protons | 6.8 - 8.0 | Multiplets | The characteristic pattern of protons on the salicylic acid ring. |

| Glucuronic Acid Protons | 3.5 - 5.0 | Multiplets | Protons on the sugar ring. |

NMR Protocol for Stability Assessment:

-

Sample Preparation: Dissolve the isolated SAG in a buffered D₂O solution (e.g., phosphate buffer, pH 7.4).

-

Data Acquisition: Acquire a series of ¹H NMR spectra over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Integrate the signal of the anomeric proton (H-1) of the 1-β anomer in each spectrum. The decrease in the integral over time allows for the calculation of the metabolite's half-life under those conditions.[6]

The Inherent Instability: Acyl Migration

A defining characteristic of acyl glucuronides is their propensity to undergo intramolecular acyl migration. At physiological pH, the acyl group (in this case, the salicylate moiety) can migrate from the C-1 hydroxyl group of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups. This non-enzymatic rearrangement results in a mixture of positional isomers.[4]

Diagram of Acyl Migration:

Caption: Isomerization of the 1-β-O-acyl glucuronide via acyl migration.

This reactivity is not merely an analytical nuisance; it has significant toxicological implications. The rearranged isomers can form covalent adducts with proteins, which has been proposed as a mechanism for the idiosyncratic drug toxicity associated with some carboxylic acid-containing drugs.[4][5] Understanding and characterizing this instability is therefore a critical aspect of the safety assessment for any drug that forms an acyl glucuronide metabolite.

Conclusion: From Discovery to De-risking

The discovery and isolation of aspirin's acyl glucuronide metabolite represent a classic challenge in drug metabolism science: the characterization of a reactive, unstable intermediate. The principles outlined in this guide—immediate sample stabilization, high-resolution chromatographic separation, and multi-faceted spectroscopic characterization—form the bedrock of modern metabolite identification. For researchers and drug development professionals, understanding this process is not just an academic exercise. It provides a framework for anticipating and addressing the challenges posed by reactive metabolites, ultimately contributing to the development of safer medicines. The story of salicyl acyl glucuronide reminds us that even for a drug as familiar as aspirin, there are complex biochemical tales waiting to be told.

References

- Cho, H. J., et al. (2008). Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 943-949.

- Kuehl, G. E., et al. (2005). Glucuronidation of the Aspirin Metabolite Salicylic Acid by Expressed UDP-glucuronosyltransferases and Human Liver Microsomes. Drug Metabolism and Disposition, 33(12), 1027-1035.

- Shen, J. J., Wanwimolruk, S., & Roberts, M. S. (1991). Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine.

- Van den Ouweland, F. A., et al. (1995). Direct Analysis of Salicylic Acid, Salicyl Acyl Glucuronide, Salicyluric Acid and Gentisic Acid in Human Plasma and Urine by High-Performance Liquid Chromatography.

- Lee, D. Y., et al. (2008). Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study of Astrix® in Korean healthy volunteers. Rapid Communications in Mass Spectrometry, 22(13), 2035-2041.

- Granneman, G. R., et al. (1994). Diclofenac metabolism in the mouse: Novel in vivo metabolites identified by high performance liquid chromatography coupled to linear ion trap mass spectrometry. Drug Metabolism and Disposition, 22(4), 588-597.

- Bailey, M. J., & Dickinson, R. G. (1994). Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin. Biochemical Pharmacology, 47(3), 469-476.

- Bouche, M. P., et al. (2003). Combining selectivity from chromatography and fast ion separation by MS in bioanalysis: simultaneous determination of aspirin and salicylic acid in limited volume plasma samples by ESI(-)-LC-MS/MS.

- Ali, S., et al. (2013). Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application.

- Richards, S. E., et al. (2011). Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. Chemical Research in Toxicology, 24(12), 2269-2278.

- Zhang, H., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 564-572.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Tizoxanide Glucuronide. BenchChem.

- Clayton, P. T., et al. (2006). Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 397-406.

- Xia, Y., & Cooks, R. G. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11333-11340.

- Chaimbault, P., et al. (2003). Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.

- Amsberry, K. L., & Borchardt, R. T. (1991). The Chemical Estimation of Acyl Glucuronides and Its Application to Studies on the Metabolism of Benzoate and Salicylate in Man. Pharmaceutical Research, 8(3), 339-346.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127).

- Van den Ouweland, F. A., et al. (1995). Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography.

- Schwenk, M., & Scholl, H. (1981). The Chemical Estimation of Acyl Glucuronides and Its Application to Studies on the Metabolism of Benzoate and Salicylate in Man. Klinische Wochenschrift, 59(13), 693-698.

- Chen, T. L., et al. (1994). Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 32(10), 550-558.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). Salicyl acyl glucuronide. PubChem.

- Liu, Y., et al. (2017). Quantitative determination of five metabolites of aspirin by UHPLC-MS/MS coupled with enzymatic reaction and its application to evaluate the effects of aspirin dosage on the metabolic profile.

- MDPI. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 25(1), 123.

- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronides revisited: is the glucuronidation process a toxification or a detoxification mechanism? Drug metabolism reviews, 24(1), 5-48.

- Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic drug monitoring, 25(1), 1-16.

- Boelsterli, U. A., & Ramirez-Alcantara, V. (2011). Acyl glucuronides as chemically reactive metabolites that form protein adducts. Current drug metabolism, 12(3), 229-242.

- Spahn, H., et al. (1989). Reactivity of acyl glucuronides. Formation of drug-protein adducts in vitro and in vivo. British journal of clinical pharmacology, 28(5), 533-541.

- Van Vleet, T. R., et al. (2017). Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology letters, 274, 39-46.

Sources

- 1. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of five metabolites of aspirin by UHPLC-MS/MS coupled with enzymatic reaction and its application to evaluate the effects of aspirin dosage on the metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel direct high-performance liquid chromatographic method for determination of salicylate glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct analysis of salicylic acid, salicyl acyl glucuronide, salicyluric acid and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Dawn of a New Understanding: An In-Depth Technical Guide to the Early Studies on the Metabolism and Glucuronidation of Acetylsalicylic Acid

Introduction: Beyond the Wonder Drug - Unraveling the Metabolic Fate of Aspirin

For decades following its synthesis in 1897, acetylsalicylic acid (aspirin) was hailed as a "wonder drug" for its remarkable analgesic, antipyretic, and anti-inflammatory properties.[1] While its clinical efficacy was undisputed, the fundamental question of what happened to this simple yet potent molecule after ingestion remained a significant scientific enigma. The early 20th century marked a pivotal period in the nascent field of drug metabolism, with researchers developing novel techniques to trace the journey of foreign compounds, or "xenobiotics," through the body. This guide provides a detailed exploration of the seminal early studies that elucidated the metabolic pathways of acetylsalicylic acid, with a particular focus on the then-burgeoning understanding of glucuronidation. We will delve into the experimental rationale, the innovative (by the standards of the era) analytical techniques, and the foundational discoveries that laid the groundwork for modern pharmacokinetics.

The Metabolic Journey of Acetylsalicylic Acid: A Two-Act Play

Early investigations revealed that the metabolism of acetylsalicylic acid is a rapid and elegant two-step process. The initial and most immediate transformation is the hydrolysis of the parent compound, followed by a series of conjugation reactions to facilitate its excretion.

Act I: The Overture of Hydrolysis

Upon absorption, acetylsalicylic acid is swiftly attacked by esterases, primarily in the gastrointestinal mucosa, blood, and liver. This enzymatic cleavage hydrolyzes the acetyl group, yielding the pharmacologically active metabolite, salicylic acid . The ephemeral nature of acetylsalicylic acid in the bloodstream meant that early researchers had to develop methods to capture this fleeting molecule and its more stable successor.

Act II: The Symphony of Conjugation

The body then employs a sophisticated strategy to increase the water solubility of salicylic acid, thereby promoting its renal clearance. This is achieved through "Phase II" conjugation reactions, a concept largely systematized by the pioneering work of R.T. Williams in his text, "Detoxication Mechanisms."[2] For salicylic acid, the two principal conjugation pathways are:

-

Glycine Conjugation: The carboxyl group of salicylic acid is conjugated with the amino acid glycine to form salicyluric acid .

-

Glucuronidation: The carboxyl group (forming an acyl glucuronide ) or the phenolic hydroxyl group (forming a phenolic glucuronide ) of salicylic acid is conjugated with glucuronic acid.[3][4]

These conjugation reactions, particularly glucuronidation, were a focal point of early metabolic studies, as they represented a common and crucial mechanism for detoxifying a wide array of drugs and other foreign compounds.[5]

The Chemist's Toolkit: Early Analytical Methodologies

The elucidation of these metabolic pathways was entirely dependent on the analytical tools available to researchers in the first half of the 20th century. These methods, while rudimentary by modern standards, were ingeniously applied to identify and quantify the minute concentrations of metabolites in complex biological matrices like urine.

Colorimetry: The Art of Seeing the Unseen

Colorimetric assays were the workhorses of early drug metabolism studies. The fundamental principle involved a chemical reaction that produced a colored product, with the intensity of the color being proportional to the concentration of the substance of interest. This could then be quantified using a colorimeter or an early spectrophotometer.

One of the most significant early methods for salicylate determination was the Brodie, Udenfriend, and Coburn method (1944) . This technique, and later refinements like the Levy and Procknal method (1968) , relied on the reaction of phenolic compounds with ferric nitrate to produce a distinct violet-colored complex.

This protocol is a composite representation of the methodologies described in the mid-20th century literature.

Objective: To quantify the concentrations of salicylic acid and salicyluric acid in a urine sample.

Principle: Salicylic acid and salicyluric acid are differentially extracted from an acidified urine sample into organic solvents. They are then back-extracted into an aqueous ferric nitrate solution, forming a colored complex that is measured colorimetrically.

Reagents and Equipment:

-

Urine sample

-

Hydrochloric acid (HCl), concentrated

-

Carbon tetrachloride (CCl₄)

-

Ethylene dichloride

-

Ferric Nitrate solution (e.g., 1% Fe(NO₃)₃ in 1% HCl)

-

Separatory funnels

-

Glass test tubes

-

Centrifuge

-

Colorimeter or spectrophotometer (e.g., Beckman DU)

-

Standard solutions of salicylic acid and salicyluric acid

Procedure:

-

Sample Preparation:

-

To a 5 mL aliquot of urine in a test tube, add 0.5 mL of concentrated HCl to acidify the sample to a pH of approximately 2-3.

-

-

Extraction of Salicylic Acid:

-

Transfer the acidified urine to a separatory funnel.

-

Add 10 mL of carbon tetrachloride and shake vigorously for 5 minutes.

-

Allow the layers to separate and drain the lower organic layer into a clean test tube.

-

Repeat the extraction with a fresh 10 mL portion of carbon tetrachloride and combine the organic extracts.

-

-

Extraction of Salicyluric Acid:

-

To the remaining aqueous layer in the separatory funnel, add 10 mL of ethylene dichloride and shake for 5 minutes.

-

Allow the layers to separate and drain the lower organic layer into a separate clean test tube.

-

Repeat this extraction with a fresh 10 mL portion of ethylene dichloride and combine the extracts.

-

-

Color Development:

-

To each of the combined organic extracts (one for salicylic acid, one for salicyluric acid), add 5 mL of the ferric nitrate solution.

-

Shake vigorously for 2 minutes to back-extract the salicylates into the aqueous phase and form the colored complex.

-

Centrifuge the tubes for 10 minutes to ensure complete separation of the layers.

-

-

Quantification:

-

Carefully transfer the upper aqueous layer from each tube to a cuvette.

-

Measure the absorbance of the violet-colored solution at approximately 530 nm using a colorimeter or spectrophotometer.

-

A blank is prepared by performing the same extraction procedure on a water sample instead of urine.

-

The concentrations of salicylic acid and salicyluric acid are determined by comparing the absorbance values to a standard curve prepared using known concentrations of the respective compounds.

-

Determination of Total Salicylates (including Glucuronides):

To quantify the glucuronide conjugates, a hydrolysis step was necessary to liberate the salicylic acid.

-

Acid Hydrolysis:

-

To a 5 mL aliquot of urine, add 1 mL of concentrated HCl.

-

Heat the sample in a boiling water bath for 1-2 hours. This cleaves the glucuronide bonds.

-

Cool the sample and proceed with the extraction and colorimetric analysis as described above for salicylic acid.

-

-

Calculation of Glucuronides:

-

The concentration of glucuronide-conjugated salicylic acid is calculated by subtracting the concentration of free salicylic acid (determined without hydrolysis) from the total salicylic acid concentration (determined after hydrolysis).

-

Paper Chromatography: Separating the Metabolic Puzzle Pieces

The advent of paper chromatography in the 1940s and 1950s revolutionized the qualitative and semi-quantitative analysis of drug metabolites.[6] This technique allowed for the physical separation of different salicylate metabolites on a paper strip, enabling their individual identification.

Objective: To separate and identify salicylic acid, salicyluric acid, and gentisic acid in a urine extract.

Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase (water adsorbed onto the cellulose fibers of the paper) and a mobile phase (a developing solvent).

Equipment and Reagents:

-

Chromatography paper (e.g., Whatman No. 1)

-

Chromatography tank

-

Micropipettes or capillary tubes

-

Solvent system (e.g., butanol-acetic acid-water)

-

Detecting agent (e.g., ferric chloride spray)

-

Urine extract (prepared by solvent extraction as described in the colorimetry protocol)

-

Standard solutions of salicylic acid, salicyluric acid, and gentisic acid

Procedure:

-

Paper Preparation:

-

Cut the chromatography paper into a rectangular strip.

-

Draw a pencil line (the origin) about 2 cm from the bottom edge.

-

-

Sample Application:

-

Using a micropipette, apply a small spot of the concentrated urine extract onto the origin.

-

Apply spots of the standard solutions of salicylic acid, salicyluric acid, and gentisic acid alongside the urine extract spot.

-

Allow the spots to dry completely.

-

-

Chromatogram Development:

-

Pour the solvent system into the bottom of the chromatography tank to a depth of about 1 cm.

-

Suspend the paper strip in the tank so that the bottom edge is immersed in the solvent, but the origin line is above the solvent level.

-

Seal the tank and allow the solvent to ascend the paper by capillary action. This process can take several hours.

-

-

Visualization:

-

When the solvent front has nearly reached the top of the paper, remove the strip and mark the position of the solvent front with a pencil.

-

Allow the paper to air dry in a fume hood.

-

Spray the dried paper with the ferric chloride solution. The salicylate metabolites will appear as distinct colored spots.

-

-

Identification:

-

The metabolites in the urine extract are identified by comparing the distance they have traveled from the origin (their Rf value) and their color with those of the known standards.

-

Quantitative Insights and Key Discoveries

These early analytical techniques, though laborious, provided the first quantitative data on the metabolic fate of aspirin. Researchers were able to establish that:

-

A significant portion of an administered dose of salicylic acid is excreted in the urine as salicyluric acid.

-

A smaller, but still substantial, fraction is excreted as glucuronide conjugates.

-

The relative amounts of these metabolites can vary between individuals and with the administered dose.

The following table summarizes typical urinary excretion data for salicylic acid metabolites from early studies:

| Metabolite | Percentage of Excreted Dose (Approximate) |

| Salicyluric Acid | 40-60% |

| Salicyl Acyl Glucuronide | 10-20% |

| Salicyl Phenolic Glucuronide | 5-15% |

| Free Salicylic Acid | 5-10% |

| Gentisic Acid | <1% |

Visualizing the Pathways and Processes

To better understand the logical flow of these early investigations, the following diagrams illustrate the metabolic pathway of acetylsalicylic acid and the experimental workflow for its analysis.

Caption: Metabolic pathway of acetylsalicylic acid.

Sources

- 1. Clinical pharmacokinetics of salicylates: a re-assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation - Wikipedia [en.wikipedia.org]

- 4. Identification and determination of salicylic acid and salicyluric acid in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromtech.com [chromtech.com]

- 6. researchgate.net [researchgate.net]

"role of UGT enzymes in the formation of acetylsalicylic acid acyl-beta-d-glucuronide"

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Role of UGT Enzymes in the Formation of Salicylic Acid Acyl-β-D-Glucuronide

Abstract

This technical guide provides a comprehensive examination of the critical role played by UDP-glucuronosyltransferase (UGT) enzymes in the metabolic fate of acetylsalicylic acid (aspirin). While aspirin is one of the most widely used drugs globally, its biotransformation is a complex process characterized by significant interindividual variability. This document elucidates the metabolic cascade from aspirin to its primary active metabolite, salicylic acid, and subsequently details the enzymatic formation of salicylic acid acyl-β-d-glucuronide. We will dissect the specific UGT isoforms responsible, the underlying biochemical mechanisms, established in vitro methodologies for characterization, and the clinical and toxicological significance of this metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of aspirin metabolism.

Introduction: The Metabolic Journey of Aspirin

Acetylsalicylic acid (aspirin) is a cornerstone therapeutic agent with analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Upon oral administration, its pharmacological activity and clearance are governed by a series of metabolic transformations. The initial and most rapid step is the deacetylation of aspirin, primarily by carboxylesterases in the gut wall, red blood cells, and liver, to form its principal active metabolite, salicylic acid.[3][4][5]

The subsequent clearance of salicylic acid is a critical determinant of both the efficacy and safety profile of aspirin. This process is dominated by Phase II conjugation reactions, which enhance the water solubility of the molecule, facilitating its renal excretion.[6] While the primary route of salicylic acid elimination is conjugation with glycine to form salicyluric acid, a significant portion undergoes glucuronidation, a reaction catalyzed by the UGT superfamily of enzymes.[1][7] This glucuronidation process yields two major metabolites:

-

Salicylic Acid Phenolic-β-D-Glucuronide (SAPG)

-

Salicylic Acid Acyl-β-D-Glucuronide (SAAG)

This guide will focus specifically on the formation of the acyl glucuronide (SAAG), a pathway mediated by a distinct set of UGT enzymes and resulting in a chemically reactive metabolite with important toxicological implications.

Figure 2: Simplified mechanism of UGT-catalyzed acyl glucuronidation.

Factors Influencing Interindividual Variability

The formation rate of SAAG can vary significantly between individuals, impacting aspirin's pharmacokinetic profile. This variability is attributed to several factors:

-

Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to altered enzyme activity. The UGT1A62 variant, for example, has been studied extensively. Some research suggests this variant may lead to more rapid glucuronidation and excretion of salicylic acid compared to the wild-type UGT1A61/1. [8]This could potentially decrease the bioavailability of salicylic acid and influence therapeutic outcomes. [5] Sex and Ethnicity: Studies have consistently shown differences in aspirin metabolism between sexes and among ethnicities. Women have been observed to excrete more salicylic acid, SAAG, and SAPG, while men excrete more of the glycine conjugate, salicyluric acid. [9][10]Compared to Caucasians, individuals of Asian descent tend to excrete more salicylic acid and SAAG. [3][9][10]* Dietary Factors: Certain dietary components, such as indoles from cruciferous vegetables and flavonoids from citrus fruits, are known to induce UGT expression. [9]While this has the potential to alter aspirin metabolism, studies suggest that the primary effect of these dietary factors may be on the modulation of glycine conjugation rather than glucuronidation. [9][10]* Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates or inhibitors of the same UGT isoforms can lead to competitive inhibition, reducing the clearance of salicylic acid. [11][12]Given that UGT2B7 and other UGTs metabolize a wide range of drugs, the potential for DDIs involving aspirin is significant. [13]

Experimental Protocols for In Vitro Characterization

To investigate the role of UGTs in SAAG formation, a combination of in vitro assays using recombinant enzymes and human liver microsomes is essential. These protocols provide a self-validating system to move from isoform identification to physiologically relevant kinetic analysis.

Figure 3: Experimental workflow for characterizing SAAG formation in vitro.

Protocol 1: UGT Reaction Phenotyping with Recombinant Enzymes

Objective: To identify which specific UGT isoforms are capable of catalyzing the formation of SAAG from salicylic acid.

Causality: This approach isolates each enzyme, providing unambiguous evidence of its catalytic capability without confounding factors from other enzymes present in liver microsomes. This is the foundational step for identifying key players.

Materials:

-

Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) expressed in a stable system (e.g., baculovirus-infected insect cells). [14][15]* Salicylic Acid (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

Internal Standard for LC-MS/MS analysis

Methodology:

-

Preparation: Prepare a stock solution of salicylic acid in a suitable solvent (e.g., methanol). Prepare working solutions of UDPGA and MgCl₂ in Tris-HCl buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, the specific recombinant UGT enzyme preparation, and salicylic acid.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA. Ensure the final concentration of organic solvent is low (<1%) to avoid enzyme inhibition.

-

Reaction: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range for product formation.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the protein.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the formation of SAAG.

Protocol 2: Enzyme Kinetic Analysis in Human Liver Microsomes (HLMs)

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) for SAAG formation in a mixed-enzyme system that mimics the human liver environment.

Causality: HLMs contain the full complement of hepatic UGTs in their native membrane environment. This assay provides physiologically relevant kinetic data. The use of alamethicin is critical to disrupt the microsomal membrane, ensuring UDPGA has unrestricted access to the enzyme's active site, thus revealing the true intrinsic kinetics.

Materials:

-

Pooled Human Liver Microsomes (HLMs) from multiple donors to average out individual variability.

-

Alamethicin (pore-forming agent)

-

All materials listed in Protocol 1.

Methodology:

-

Microsome Activation: Prepare a suspension of HLMs in Tris-HCl buffer. Add alamethicin to a final concentration of ~50 µg/mg microsomal protein. Incubate on ice for 15-20 minutes. This step is crucial for overcoming enzyme latency.

-

Incubation Mixture: In a microcentrifuge tube, combine the activated HLM suspension, Tris-HCl buffer, and MgCl₂.

-

Substrate Addition: Add salicylic acid to achieve a range of final concentrations (e.g., 8 concentrations bracketing the expected Kₘ).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Reaction & Termination: Follow steps 4 and 5 from Protocol 1. Ensure the incubation time and protein concentration are optimized to remain in the linear range.

-

Analysis: Quantify SAAG formation using LC-MS/MS.

-

Data Modeling: Plot the reaction velocity (rate of SAAG formation) against the salicylic acid concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

Clinical Significance and Reactivity of Acyl Glucuronides

The formation of SAAG is not merely a route of elimination; the resulting metabolite is chemically unstable. Acyl glucuronides are electrophilic and can undergo two primary non-enzymatic reactions under physiological conditions (pH 7.4, 37°C): [16][17]

-

Hydrolysis: Cleavage of the ester bond, reverting the metabolite back to salicylic acid.

-

Acyl Migration: An intramolecular rearrangement where the salicylic acid moiety migrates from the C1 position of the glucuronic acid ring to the C2, C3, and C4 hydroxyl groups, forming positional isomers. [18] This reactivity allows acyl glucuronides to covalently bind to nucleophilic residues on proteins, such as albumin, forming drug-protein adducts. [19]The formation of these adducts has been proposed as a mechanism for idiosyncratic drug toxicity for various carboxylic acid-containing drugs. [17]For aspirin, it has been shown that salicyl acyl glucuronide can form covalent adducts with human serum albumin in vitro. [18]While the in vivo concentrations of these adducts in humans taking therapeutic aspirin doses appear to be low, this reactivity provides a potential mechanism for the covalent attachment of the salicyl moiety to macromolecules, distinct from aspirin's well-known acetylating capacity. [18]

Conclusion

The glucuronidation of salicylic acid to form salicylic acid acyl-β-d-glucuronide is a significant, albeit secondary, pathway in the overall metabolism of aspirin. This process is catalyzed by a range of UDP-glucuronosyltransferase enzymes, with UGT2B7 emerging as a key contributor. The formation of SAAG is subject to substantial interindividual variability, influenced by genetics, sex, ethnicity, and potential drug-drug interactions, all of which can impact the pharmacokinetic profile of aspirin. Furthermore, the inherent chemical reactivity of the acyl glucuronide metabolite, leading to acyl migration and the formation of protein adducts, highlights a potential, though not fully quantified, toxicological pathway. A thorough understanding of this metabolic route, characterized through robust in vitro methodologies, is essential for drug development professionals aiming to predict the complete safety and efficacy profile of aspirin and other structurally related drugs.

References

-

Clinical Pharmacology of Aspirin - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Available at: [Link]

-

Kuehl, G. E., Bigler, J., Potter, J. D., & Lampe, J. W. (2006). Glucuronidation of the Aspirin Metabolite Salicylic Acid by Expressed UDP-glucuronosyltransferases and Human Liver Microsomes. Drug Metabolism and Disposition, 34(2), 199-202. Available at: [Link]

-

Understanding Aspirin - A Pharmacokinetic Perspective - Latrina Walden Exam Solutions. (2024). Available at: [Link]

-

Glucuronidation of the aspirin metabolite salicylic acid by expressed UGTs and human liver microsomes | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Bigler, J., et al. (2009). Determinants of Aspirin Metabolism in Healthy Men and Women: Effects of Dietary Inducers of UDP-Glucuronosyltransferases. NIH Public Access. Available at: [Link]

-

Patel, D. K., et al. (2024). Pharmacokinetics of aspirin: evaluating shortcomings in the literature. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

GLUCURONIDATION OF THE ASPIRIN METABOLITE SALICYLIC ACID BY EXPRESSED UDP-GLUCURONOSYLTRANSFERASES AND HUMAN LIVER MICROSOMES | Semantic Scholar. (2005). Available at: [Link]

-

Aspirin - Wikipedia. (n.d.). Available at: [Link]

-

Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP-glucuronosyltransferases (UGTs) - PMC - NIH. (2009). Available at: [Link]

-

Kuehl, G. E., Lampe, J. W., Potter, J. D., & Bigler, J. (2005). Glucuronidation of nonsteroidal anti-inflammatory drugs: identifying the enzymes responsible in human liver microsomes. Drug Metabolism and Disposition, 33(7), 1027-1035. Available at: [Link]

-

Chattopadhyay, M., et al. (2012). Hydrogen sulfide-releasing aspirin modulates xenobiotic metabolizing enzymes in vitro and in vivo. Biochemical Pharmacology, 83(6), 715-722. Available at: [Link]

-

UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - ResearchGate. (2007). Available at: [Link]

-

(PDF) Determinants of Aspirin Metabolism in Healthy Men and Women: Effects of Dietary Inducers of UDP-Glucuronosyltransferases - ResearchGate. (2009). Available at: [Link]

-

Chen, Y., et al. (2007). UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin. Pharmacogenetics and Genomics, 17(8), 571-579. Available at: [Link]

-

Davis, M. R., & Hanley, M. J. (1994). Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin. Biochemical Pharmacology, 47(3), 469-476. Available at: [Link]

-

UGT Inhibition, Induction and Phenotyping Assays - Charles River Laboratories. (n.d.). Available at: [Link]

-

Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro. (2022). Molecules, 27(19), 6667. Available at: [Link]

-

In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies - BioIVT. (n.d.). Available at: [Link]

-

Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - MDPI. (2022). Available at: [Link]

-

The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase - ResearchGate. (2009). Available at: [Link]

-

General Explanation of Aspirin: Recent and Future Advancement - Auctores | Journals. (2018). Available at: [Link]

-

Miners, J. O., & Birkett, D. J. (1989). Drug Interactions Involving Aspirin (Acetylsalicylic Acid) and Salicylic Acid. Clinical Pharmacokinetics, 17(5), 327-344. Available at: [Link]

-

(PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs - ResearchGate. (2023). Available at: [Link]

-

The influence of physicochemical properties on the reactivity and stability of acyl glucuronides - PubMed. (2018). Available at: [Link]

-

Drug Acyl Glucuronides: Reactivity and Analytical Implication | Request PDF - ResearchGate. (2004). Available at: [Link]

-

Mechanism of the glucuronidation reaction catalyzed by... - ResearchGate. (n.d.). Available at: [Link]

-

Acetylsalicylic Acid Interactions - Drugs.com. (n.d.). Available at: [Link]

-

UGT Reaction Phenotyping Studies - BioIVT. (n.d.). Available at: [Link]

-

Zhou, J., et al. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). Methods in Molecular Biology, 2309, 165-188. Available at: [Link]

-

Acetyl salicylic acid: Significance and symbolism. (2024). Available at: [Link]

-

Glucuronidation – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]

Sources

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Acetyl salicylic acid: Significance and symbolism [wisdomlib.org]

- 3. biomedres.us [biomedres.us]

- 4. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. UGT1A6 polymorphism and salicylic acid glucuronidation following aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determinants of Aspirin Metabolism in Healthy Men and Women: Effects of Dietary Inducers of UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

- 14. Potential Assessment of UGT2B17 Inhibition by Salicylic Acid in Human Supersomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

"pharmacokinetics and bioavailability of acetylsalicylic acid acyl-beta-d-glucuronide"

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Salicyl Acyl Glucuronide

Introduction: The Significance of a Reactive Metabolite

Acetylsalicylic acid (aspirin) is a cornerstone of modern medicine, yet its journey through the body is a rapid and complex cascade of biotransformation. Following oral administration, aspirin is swiftly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into its primary active metabolite, salicylic acid.[1][2] While much of the therapeutic effect of aspirin is attributed to salicylic acid, the subsequent metabolic fate of this compound is critical to understanding its overall disposition, efficacy, and safety profile.

A primary route of salicylic acid detoxification is Phase II conjugation, notably glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4][5] This process yields two major metabolites: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG).[6] While both facilitate excretion, the acyl glucuronide is of particular interest to drug developers. Acyl glucuronides as a class are not inert end-products; they are chemically reactive esters.[7][8] This inherent instability can lead to complex chemical rearrangements and covalent binding to macromolecules, a phenomenon implicated in idiosyncratic drug toxicities.[7][9]

This guide provides a detailed examination of the pharmacokinetics and bioavailability of salicyl acyl glucuronide. We will dissect its formation, chemical behavior, disposition, and the methodologies used to study this reactive metabolite, offering field-proven insights into its impact on the pharmacology of aspirin.

Biosynthesis and Chemical Properties of Salicyl Acyl Glucuronide (SAG)

The formation and inherent chemical nature of SAG are central to its pharmacokinetic profile. It is not a simple, stable conjugate but a dynamic chemical entity.

Enzymatic Formation: The Role of UGTs

The conjugation of salicylic acid's carboxylic acid group with glucuronic acid is catalyzed by a range of UGT enzymes.[4] This process primarily occurs in the liver.[1][10]

-

Key Enzymes: Studies using human liver microsomes and expressed UGT enzymes have identified several isoforms capable of forming SAG. While many UGTs can produce both phenolic and acyl glucuronides, UGT2B7 has been suggested as a likely primary catalyst for salicylic acid acyl glucuronidation.[3] Other isoforms, including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, and 2B4, also contribute to the overall glucuronidation of salicylic acid.[3][11]

-

Interindividual Variability: The metabolism of aspirin exhibits significant interindividual variation.[4] Genetic polymorphisms in UGT genes, such as the UGT1A6*2 variant, can alter enzyme activity, contributing to these differences in metabolic profiles between individuals.[6][12]

Chemical Structure and Inherent Instability

SAG is a 1-O-β-ester glucuronide, a structural feature responsible for its reactivity.[8][13]

-

Molecular Identity:

-

Acyl Migration: Under physiological conditions (pH 7.4, 37°C), the acyl group of SAG is not static. It undergoes a spontaneous, non-enzymatic intramolecular rearrangement known as acyl migration.[8][9] The salicyl group migrates from the C-1 hydroxyl position of the glucuronic acid moiety to the C-2, C-3, and C-4 positions, forming a complex mixture of positional isomers.[9] The in vitro half-life for this degradation of the parent 1-O-β isomer is approximately 1.4 to 1.7 hours.[9]

-

Hydrolysis: Alongside acyl migration, SAG can undergo hydrolysis, cleaving the ester bond to release free salicylic acid and glucuronic acid.[17]

-

Protein Adduct Formation: The electrophilic nature of the carbonyl carbon in the ester linkage makes SAG and its isomers reactive towards nucleophiles. This can lead to the formation of covalent adducts with proteins, most notably Human Serum Albumin (HSA).[9][18] This covalent binding represents an irreversible modification of the protein, which is a potential mechanism for initiating an immune response.

Caption: Metabolic fate of aspirin leading to key Phase II conjugates.

Pharmacokinetics and Disposition

The unique chemical properties of SAG directly influence its pharmacokinetic behavior, from its distribution to its ultimate elimination.

Absorption and Distribution

SAG is not administered or absorbed directly. It is a metabolite formed systemically from salicylic acid. The process of glucuronidation significantly increases the water solubility of the parent compound, which restricts its passive diffusion across membranes but facilitates its transport in blood and its subsequent elimination.[8]

Metabolism and In Vivo Reactivity

The instability observed in vitro is relevant in vivo.

-

Acyl Migration and Hydrolysis: The constant rearrangement and hydrolysis of SAG occur systemically under physiological conditions. This means that at any given time, the "SAG" pool in the body is a mixture of the 1-O-β parent conjugate and its various positional isomers.

-

Covalent Binding: The potential for SAG to form covalent adducts with proteins has been confirmed in humans. Studies have detected salicylic acid adducts in the plasma of individuals taking daily high doses of aspirin (≥1200 mg/day).[9] While the concentrations of these adducts are low, their formation confirms that the reactivity of SAG provides a mechanism for the covalent attachment of the salicyl moiety to macromolecules, distinct from aspirin's well-known acetylating capacity.[9]

Caption: Chemical instability pathways of Salicyl Acyl Glucuronide.

Elimination and the Role of Enterohepatic Circulation

-

Primary Elimination Route: The primary route of elimination for salicylic acid and its metabolites, including SAG, is renal excretion into the urine.[10] The formation of more polar glucuronides is a critical step that facilitates this clearance.

-

Enterohepatic Circulation: This process involves the excretion of a drug or metabolite into the bile, followed by its reabsorption from the intestine.[19] For glucuronide conjugates, this requires intestinal bacteria that produce β-glucuronidase enzymes to hydrolyze the conjugate back to the parent drug, which can then be reabsorbed.[19][20] While theoretically possible for SAG, clinical studies in humans have shown that the biliary elimination of salicylates is extremely low, accounting for a median of only 0.18% of the administered dose.[21] Therefore, it is concluded that enterohepatic circulation plays a negligible role in the overall pharmacokinetics of salicylic acid and its glucuronides in humans. [21]

Impact on Salicylic Acid Bioavailability

The formation of SAG is a clearance pathway that directly impacts the systemic exposure and bioavailability of its pharmacologically active precursor, salicylic acid.

-

Reduction of Active Moiety: The enzymatic conjugation of salicylic acid to SAG is an irreversible step in the elimination process (despite minor hydrolysis back), effectively removing active salicylic acid from circulation.[3]

-

Negligible Recirculation: Because enterohepatic circulation is minimal, there is no significant "recycling" of SAG back to salicylic acid.[21] This contrasts with other drugs where this circulation can prolong the half-life and increase overall drug exposure.

The bioavailability of salicylic acid is therefore governed by the rate of its formation from aspirin and the competing, saturable pathways of its elimination, with SAG formation being one of the minor, but mechanistically important, routes.[1][22]

Table 1: Major Metabolites of Aspirin and Approximate Urinary Excretion

| Metabolite | Precursor | Metabolic Pathway | Approximate % of Total Excreted Metabolites |

| Salicyluric Acid (SUA) | Salicylic Acid | Glycine Conjugation | 75%[10] |

| Salicyl Phenolic Glucuronide (SPG) | Salicylic Acid | Glucuronidation (Phenolic -OH) | 10%[10] |

| Salicyl Acyl Glucuronide (SAG) | Salicylic Acid | Glucuronidation (Carboxylic Acid) | 5% [10] |

| Free Salicylic Acid (SA) | Salicylic Acid | Unchanged | 10%[10] |

| Gentisic Acid | Salicylic Acid | Hydroxylation (CYP450) | < 1%[10] |

Note: Percentages can vary based on dose, as some pathways are saturable.[1][2]

Experimental Methodologies for Studying Acyl Glucuronide Reactivity

Assessing the potential risk associated with acyl glucuronide formation is a key step in drug development. Standardized in vitro models are used to characterize the biosynthesis and reactivity of these metabolites.[7][23]

In Vitro Two-Phase Experimental Workflow

A widely accepted model involves two consecutive phases performed in the same experiment to assess reactivity towards a model protein like Human Serum Albumin (HSA).[13][18]

Causality Behind the Design: This two-phase approach is crucial because it uses freshly biosynthesized acyl glucuronide for the reactivity assessment. Chemically synthesizing and purifying these unstable metabolites is challenging and may not accurately reflect the isomeric mixture present after biosynthesis. This integrated workflow provides a more biologically relevant system.

Caption: Workflow for in vitro SAG biosynthesis and reactivity testing.

Detailed Experimental Protocol

Objective: To determine the in vitro reactivity of biosynthesized SAG by measuring its stability and covalent binding potential to HSA.

Materials:

-

Salicylic Acid

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Human Serum Albumin (HSA)

-

Alamethicin

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile, Formic Acid (for LC-MS/MS)

-

Trichloroacetic Acid (TCA) or cold Acetonitrile (for protein precipitation)

-

Sodium Hydroxide (for final hydrolysis)

Procedure:

-

Phase 1: Biosynthesis of SAG

-

Prepare a master mix in phosphate buffer (pH 7.4) containing HLM and alamethicin (to permeabilize the microsomal membrane, ensuring UDPGA access to UGT enzymes). Pre-warm at 37°C.

-

Add salicylic acid (e.g., from a DMSO stock) to the mixture and pre-incubate for 5 minutes.

-

Initiate the reaction by adding UDPGA. Incubate for 1-2 hours at 37°C with gentle shaking.

-

At the end of the incubation, take an aliquot for T₀ analysis to confirm SAG formation via LC-MS/MS.

-

-

Phase 2: Reactivity Assessment

-

Add a concentrated solution of HSA to the remaining reaction mixture to achieve a physiologically relevant concentration (e.g., 40 mg/mL).

-

Continue the incubation at 37°C.

-

Collect time-point aliquots (e.g., 0, 2, 4, 8, 24 hours) into a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Sample Analysis

-

Stability Analysis: Centrifuge the quenched aliquots. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent SAG (1-O-β isomer) and the appearance of salicylic acid over time. This allows for the calculation of the degradation half-life.

-

Covalent Binding Analysis: a. To the remaining aliquot from each time point, add TCA to precipitate the protein. b. Centrifuge and discard the supernatant. c. Wash the protein pellet multiple times with a solvent like methanol to remove any non-covalently bound material. This step is critical for accuracy. d. After the final wash, hydrolyze the protein pellet with sodium hydroxide to release the covalently bound salicyl moiety. e. Neutralize the sample and quantify the released salicylic acid using LC-MS/MS. The amount detected corresponds to the extent of covalent binding.

-

Bioanalytical Quantification

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying drug metabolites. It offers high sensitivity and specificity, allowing for the simultaneous measurement of the parent drug, the acyl glucuronide, and its isomers in complex biological matrices.[3][13]

-

Spectrophotometry: While historically used for quantifying total salicylates after hydrolysis, spectrophotometric methods lack the specificity to distinguish between SAG, its isomers, and other metabolites.[24][25][26] They are not suitable for detailed pharmacokinetic or reactivity studies of individual conjugates but can be used for quantifying total aspirin in formulations.[26][27]

Conclusion for the Drug Development Professional

The study of acetylsalicylic acid's acyl glucuronide metabolite offers a classic case study in the complexities of drug metabolism. While SAG is a minor metabolite in terms of quantity, its inherent chemical reactivity presents a potential, albeit low, toxicological liability that must be understood.

Key Takeaways:

-

SAG is a reactive metabolite: Its formation via UGT enzymes (notably UGT2B7) leads to an unstable ester that undergoes acyl migration and can covalently bind to proteins.

-

Pharmacokinetics are driven by instability: The disposition of SAG is a function of its formation, chemical rearrangement, and renal excretion.

-

Bioavailability impact is minimal but direct: SAG formation is a clearance pathway for salicylic acid. The lack of significant enterohepatic circulation in humans means this pathway does not contribute to a prolongation of salicylic acid's half-life.

-

Standardized in vitro protocols are essential: The integrated biosynthesis and reactivity assessment model is a reliable method for characterizing the potential risks associated with acyl glucuronide-forming compounds during early-stage drug discovery and development.

For drug development professionals, understanding the journey of metabolites like salicyl acyl glucuronide is paramount. It underscores the principle that metabolic pathways are not merely for elimination but can involve the formation of chemically active species that have their own complex pharmacokinetic and pharmacodynamic stories.

References

-

Bolze, S., Bromet, N., Gay-Feutry, C., Massiere, F., Boulieu, R., & Hulot, T. (2002). Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. Drug Metabolism and Disposition, 30(4), 404–412. [Link]

-

Bigler, J., Whitton, J., Lampe, J. W., & Potter, J. D. (2005). Glucuronidation of the Aspirin Metabolite Salicylic Acid by Expressed UDP-glucuronosyltransferases and Human Liver Microsomes. Drug Metabolism and Disposition, 34(1), 17-23. [Link]

-

Zhong, S., Jones, R., Li, W., & Ottaviani, G. (2015). A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Drug Metabolism and Disposition, 43(11), 1743–1750. [Link]

-

Bigler, J., Whitton, J., Lampe, J. W., & Potter, J. D. (2009). Determinants of Aspirin Metabolism in Healthy Men and Women: Effects of Dietary Inducers of UDP-Glucuronosyltransferases. Cancer Epidemiology, Biomarkers & Prevention, 18(5), 1623–1631. [Link]

-

Dorado, P., & Llerena, A. (2018). Pharmacogenomics in aspirin intolerance. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1057–1066. [Link]

-

Semantic Scholar. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Semantic Scholar. [Link]

-

Semantic Scholar. Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. Semantic Scholar. [Link]

-

ResearchGate. Glucuronidation of the aspirin metabolite salicylic acid by expressed UGTs and human liver microsomes. ResearchGate. [Link]

-

van der Merwe, M. J., & van der Sluis, R. (2024). Pharmacokinetics of aspirin: evaluating shortcomings in the literature. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Wu, X., & Ye, L. (2013). In Vitro Assessment of the Reactivity of Acyl Glucuronides. In Methods in Molecular Biology (Vol. 1043, pp. 609–616). Springer. [Link]

-

Wikipedia. Aspirin. Wikipedia. [Link]

-

Hatorp, V., El-Gebali, S., & Grygiel, I. H. (1993). Biliary elimination of aspirin after oral and intravenous administration in patients. European Journal of Clinical Pharmacology, 44(1), 71–73. [Link]

-

Spahn-Langguth, H., Benet, L. Z., & Heller, I. (1994). Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin. Biochemical Pharmacology, 47(3), 469–476. [Link]

-

PK-UK. Aspirin – Pharmacokinetics. PK-UK. [Link]

-

Smith, R. L. (1965). The influence of enterohepatic circulation on toxicity of drugs. Annals of the New York Academy of Sciences, 123, 110–124. [Link]

-

Wikipedia. Enterohepatic circulation. Wikipedia. [Link]

-

Maggs, J. L., Clarke, S. E., & Park, B. K. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 47(10), 837–848. [Link]

-

Tous-Lobo, F., Galan-Herrera, J. F., & Garcia-Arieta, A. (1998). Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling. Journal of Pharmaceutical Sciences, 87(11), 1404–1409. [Link]

-

Fuster, V. (2024). Clinical Pharmacology of Aspirin. Biomedical Journal of Scientific & Technical Research, 57(3). [Link]

-

Levy, G. (1979). Clinical pharmacokinetics of aspirin. Pediatrics, 62(5 Pt 2 Suppl), 867–872. [Link]

-

PubChem. Acetylsalicylic acid acyl-beta-D-glucuronide. PubChem. [Link]

-

He, B., et al. (2018). Enterohepatic circulation of glucuronide metabolites of drugs in dog. Pharmacology Research & Perspectives, 6(6), e00438. [Link]

-

University of Missouri–St. Louis. Spectrophotometric Analysis of Aspirin. University of Missouri–St. Louis. [Link]

-

Latrina Walden Exam Solutions. (2024). Understanding Aspirin - A Pharmacokinetic Perspective. Latrina Walden Exam Solutions. [Link]

-

Cleanchem. Acetylsalicylic Acid Acyl-D-Glucuronide (Aspirin Acyl-D-Glucuronide). Cleanchem. [Link]

-

Study.com. Hydrolysis of Aspirin. Study.com. [Link]

-

Hreeba, K., Aboshaloa, E., & Almusrati, M. (2025). Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric. Alqalam Journal of Medical and Applied Sciences, 8(2), 832-835. [Link]

-

Dè, A., & Aspirin, S. A. (2023). Salicylic Acid (Aspirin). In StatPearls. StatPearls Publishing. [Link]

-

El-Ries, M. A., et al. (2007). Quantitative Analysis of Acetylsalicylic Acid in Commercial Pharmaceutical Formulations and Human Control Serum Using Kinetic Spectrophotometry. Journal of the Brazilian Chemical Society, 18(4), 757-764. [Link]

-

precisionFDA. Acetylsalicylic acid acyl-β-D-glucuronide. precisionFDA. [Link]

-

Pizzo, F., et al. (2009). Quantitative determination of acetylsalicylic acid in commercial drugs using DSC: Comparison with titration and UV spectrophotometric methods. Journal of Thermal Analysis and Calorimetry, 98(2), 429-434. [Link]

-

Hreeba, K., Aboshaloa, E., & Almusrati, M. (2025). Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric. Alqalam Journal of Medical and Applied Sciences, 8(2), 832-835. [Link]

Sources

- 1. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 2. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucuronidation of the aspirin metabolite salicylic acid by expressed UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 6. Determinants of Aspirin Metabolism in Healthy Men and Women: Effects of Dietary Inducers of UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacogenomics in aspirin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

- 14. scbt.com [scbt.com]

- 15. Acetylsalicylic acid acyl-beta-D-glucuronide | C15H16O10 | CID 29971035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. GSRS [precision.fda.gov]

- 17. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 18. Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Biliary elimination of aspirin after oral and intravenous administration in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Development of an in vitro screening model for the biosynthesis of acyl glucuronide metabolites and the assessment of their reactivity toward human serum albumin. | Semantic Scholar [semanticscholar.org]

- 24. purdue.edu [purdue.edu]

- 25. View of Comparative Quantitative Study of Acetyl Salicylic Acid in Aspirin Samples Using Spectrophotometry and Volumetric [uta.edu.ly]

- 26. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical and Physical Properties of Acetylsalicylic Acid Acyl-β-D-Glucuronide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of acetylsal-icylic acid acyl-β-D-glucuronide, a significant metabolite of acetylsalicylic acid (aspirin). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure, stability, and analytical considerations of this compound. While direct experimental data for some properties of the acetylated acyl-glucuronide are not extensively available in public literature, this guide synthesizes the known information and draws upon data from the closely related metabolite, salicyl acyl glucuronide, to provide a holistic understanding.

Introduction: The Significance of Acetylsalicylic Acid Acyl-β-D-Glucuronide in Drug Metabolism

Acetylsalicylic acid (aspirin) is one of the most widely used pharmaceuticals globally. Its metabolism is a critical aspect of its pharmacology and toxicology. A key metabolic pathway is the formation of glucuronide conjugates. Acetylsalicylic acid itself can be directly conjugated with glucuronic acid to form acetylsalicylic acid acyl-β-D-glucuronide. This metabolite is of particular interest due to the inherent reactivity of the acyl-glucuronide linkage, which can lead to isomerization and covalent binding to proteins, a phenomenon implicated in the idiosyncratic toxicity of some carboxylic acid-containing drugs. A thorough understanding of its chemical and physical properties is therefore essential for a complete safety and efficacy profile of aspirin.

Chemical and Physical Properties

A summary of the known chemical and physical properties of acetylsalicylic acid acyl-β-D-glucuronide is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Synonyms | Aspirin-acyl-β-D-glucuronide, ASA-AG | |

| CAS Number | 24719-72-0 | |

| Molecular Formula | C₁₅H₁₆O₁₀ | |

| Molecular Weight | 356.28 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 145-147°C (with decomposition) | |

| Solubility | Soluble in Methanol, Dimethyl Sulfoxide (DMSO), and Water. Unstable in solutions. | , |

| pKa (estimated) | ~3.2 (for the glucuronic acid moiety) | Based on data for D-glucuronic acid.[1][2] |

| Storage | Store at -20°C, neat. | |

| Computed XLogP3 | -0.4 |

Structure and Stereochemistry

Acetylsalicylic acid acyl-β-D-glucuronide is an ester conjugate formed between the carboxylic acid group of acetylsalicylic acid and the C1-hydroxyl group of β-D-glucuronic acid. The stereochemistry of the glucuronic acid moiety is crucial for its interaction with enzymes and transporters.

Solubility and pKa

The pKa of the glucuronic acid carboxylic acid group is a key determinant of the molecule's ionization state and, consequently, its solubility and transport characteristics at physiological pH. While the specific pKa for acetylsalicylic acid acyl-β-D-glucuronide has not been experimentally determined, the pKa of D-glucuronic acid is approximately 3.2.[1][2] This suggests that the metabolite will be predominantly ionized at physiological pH.

Stability and Degradation: The Challenge of Acyl Migration

A critical characteristic of acyl-glucuronides is their chemical instability, primarily driven by intramolecular acyl migration.[4] Under physiological conditions (pH 7.4, 37°C), the acyl group can migrate from the C1 position of the glucuronic acid moiety to the adjacent hydroxyl groups at C2, C3, and C4, forming a mixture of positional isomers. This process is significant because the resulting isomers are generally more reactive and can covalently bind to macromolecules like proteins.